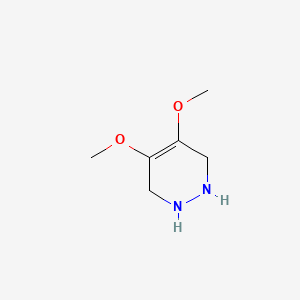
4-(1-Fluorocyclopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Fluorocyclopropyl)aniline is an organofluorine compound characterized by the presence of a fluorocyclopropyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Fluorocyclopropyl)aniline typically involves the introduction of the fluorocyclopropyl group via cross-coupling reactions. One notable method is the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl halides, allowing for the efficient synthesis of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Fluorocyclopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while oxidation could produce quinones.
Applications De Recherche Scientifique
4-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems, including enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 4-(1-Fluorocyclopropyl)aniline exerts its effects is primarily related to its ability to interact with biological targets through its fluorinated moiety. Fluorine atoms can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its interaction with enzymes, receptors, and other molecular targets. This modulation can lead to changes in the compound’s pharmacokinetic profile and biological activity .
Comparaison Avec Des Composés Similaires
4-Fluoroaniline: An organofluorine compound with a similar structure but lacking the cyclopropyl group.
1-Fluorocyclopropyl derivatives: Compounds that share the fluorocyclopropyl group but differ in the attached functional groups.
Uniqueness: 4-(1-Fluorocyclopropyl)aniline stands out due to the presence of both the fluorocyclopropyl group and the aniline moiety. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications. The fluorocyclopropyl group enhances the compound’s stability and reactivity, while the aniline moiety allows for further functionalization through electrophilic aromatic substitution reactions .
Propriétés
Formule moléculaire |
C9H10FN |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
4-(1-fluorocyclopropyl)aniline |
InChI |
InChI=1S/C9H10FN/c10-9(5-6-9)7-1-3-8(11)4-2-7/h1-4H,5-6,11H2 |
Clé InChI |
BOAYWIHNODUOSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


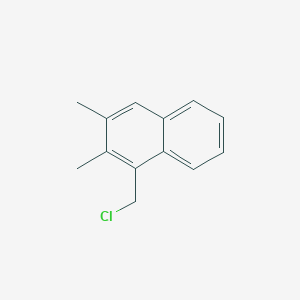
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)


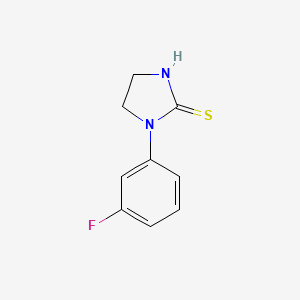
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)

![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
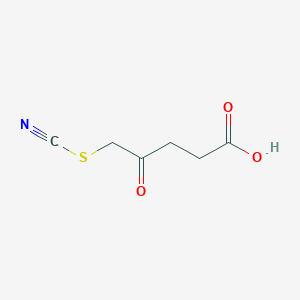
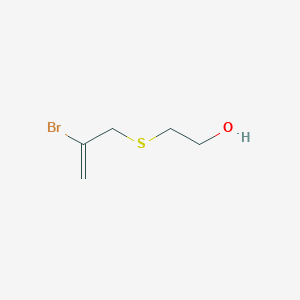
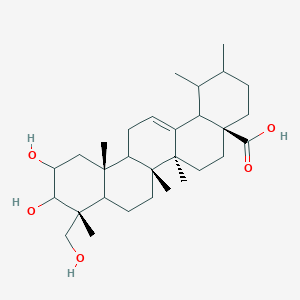
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
